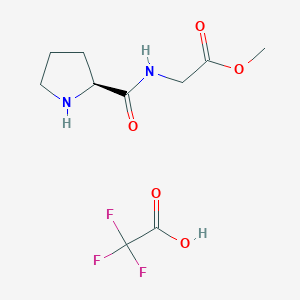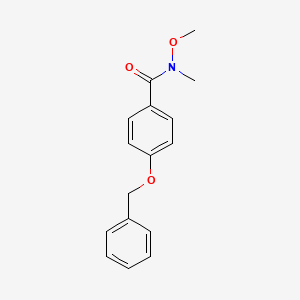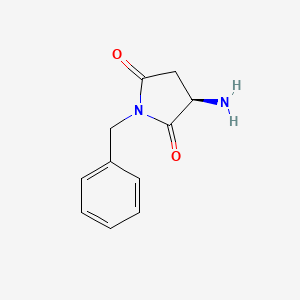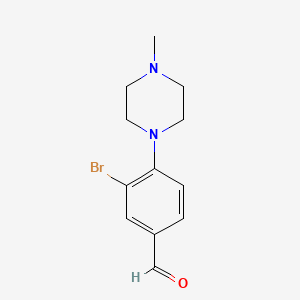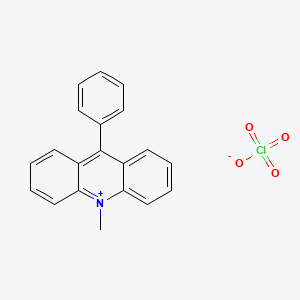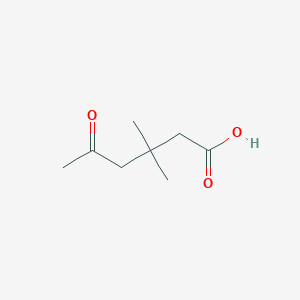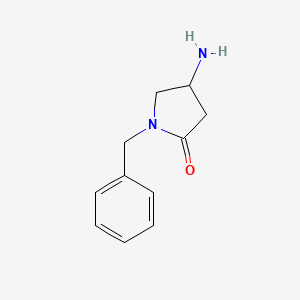
4-(4-Formylphenoxy)benzaldehyde
Descripción general
Descripción
4-(4-Formylphenoxy)benzaldehyde is a compound that features a formyl group, which is known to participate in CH···O hydrogen bonding. This type of interaction is significant in various chemical reactions and can influence the outcome of asymmetric transformations. The formyl group's ability to engage in hydrogen bonding is highlighted in the study of the phosphoric acid-catalyzed allylboration of benzaldehyde, where it plays a crucial role in the reaction's mechanism .
Synthesis Analysis
The synthesis of related compounds often involves the nucleophilic addition of phenols to halogenated benzaldehydes. For instance, 4-(4-methoxyphenoxy)benzaldehyde was synthesized through the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde . Although not directly related to 4-(4-Formylphenoxy)benzaldehyde, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Formylphenoxy)benzaldehyde has been determined using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy. These techniques help in confirming the structures of azo-benzoic acids and their precursors, which share structural similarities with 4-(4-Formylphenoxy)benzaldehyde . The crystal structure of a related compound, 4-(4-methoxyphenoxy)benzaldehyde, reveals a significant dihedral angle between the benzene rings and a specific C—O—C angle at the central oxygen atom, which could be indicative of the spatial arrangement in 4-(4-Formylphenoxy)benzaldehyde .
Chemical Reactions Analysis
The formyl group in 4-(4-Formylphenoxy)benzaldehyde is reactive and can participate in various chemical reactions. For example, in the context of CH···O hydrogen bonding, the formyl group is involved in the allylboration of benzaldehyde, catalyzed by phosphoric acid . Additionally, the formyl group's reactivity is evident in the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes, which could be a reaction type that 4-(4-Formylphenoxy)benzaldehyde might undergo under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Formylphenoxy)benzaldehyde can be inferred from related compounds. The stability of triorganosiloxybenzaldehydes in the atmosphere suggests that the formyl group has an unfavorable influence on the stability of these compounds, which could also apply to 4-(4-Formylphenoxy)benzaldehyde . Furthermore, the weak C—H···O hydrogen bonds and C—H···π interactions observed in the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde indicate that 4-(4-Formylphenoxy)benzaldehyde may also form similar supramolecular arrangements .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Science
- Polymer Synthesis : 4-(4-Formylphenoxy)benzaldehyde has been used in the synthesis of electrically conductive polymers, specifically poly(azomethine)s. These polymers demonstrated significant electrical conductivity, making them potentially useful for electronic applications (Hafeez et al., 2019).
Fluorescence and Photoluminescence Studies
- Photoluminescent Polymers : This compound has been involved in creating fluorescent phenylene vinylene polymers with potential applications in optoelectronics. These polymers exhibited high fluorescence in both solution and thin film states (Neilson et al., 2008).
Thermal Stability and Structural Properties
- Thermal Analysis : Research has shown that oligo(azomethine ether)s synthesized using 4-(4-Formylphenoxy)benzaldehyde variants possess high thermal stability, essential for materials used in high-temperature environments (Kaya & Çulhaoğlu, 2009).
Synthetic Organic Chemistry
Novel Synthetic Methods : Studies have demonstrated the compound's role in synthesizing novel organic compounds, which could have implications in drug discovery and material science. For example, it has been used in the scalable preparation of benzaldehyde derivatives (Sun Gui-fa, 2012).
Chemical Transformations : Research also focuses on the compound's role in facilitating various chemical transformations, such as in the synthesis of labeled benzaldehydes and the development of solid-phase organic synthesis techniques (Boga et al., 2014; Swayze, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-formylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZHLULZRMUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463750 | |
| Record name | 4-(4-Formylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenoxy)benzaldehyde | |
CAS RN |
2215-76-1 | |
| Record name | 4-(4-Formylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Formylphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





